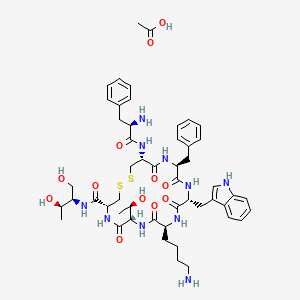

Sandostatine

Description

Properties

IUPAC Name |

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H66N10O10S2.C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEJFZYLWPSJOV-XJQYZYIXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H70N10O12S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83150-76-9 (Parent) |

Source

|

| Record name | Octreotide acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079517014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601027489 |

Source

|

| Record name | L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2→7)-disulfide, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1079.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79517-01-4, 760176-26-9 |

Source

|

| Record name | Octreotide acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079517014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2→7)-disulfide, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2.fwdarw.7)-disulfide, acetate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of Sandostatin (Octreotide) in Neuroendocrine Tumors: An In-depth Technical Guide

Abstract

Sandostatin® (octreotide acetate) is a synthetic octapeptide analog of the natural hormone somatostatin (B550006), which has become a cornerstone in the management of neuroendocrine tumors (NETs). Its therapeutic efficacy stems from a multifaceted mechanism of action, primarily initiated by its binding to somatostatin receptors (SSTRs) that are frequently overexpressed on the surface of NET cells. This binding event triggers a cascade of intracellular signals that culminate in both direct and indirect antitumor effects. Directly, octreotide (B344500) inhibits the hypersecretion of hormones and bioactive amines, providing potent symptom control, and exerts antiproliferative effects by inducing cell cycle arrest and apoptosis. Indirectly, it curtails tumor growth by inhibiting angiogenesis and the secretion of crucial growth factors. This whitepaper provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism: Somatostatin Receptor (SSTR) Binding

The fundamental mechanism of octreotide action is its interaction with somatostatin receptors, a family of five G-protein coupled receptors (SSTR1-SSTR5).[1] NETs, particularly well-differentiated types, are characterized by a high density of these receptors, with a predominance of SSTR2 and SSTR5.[2][3] Octreotide is a potent synthetic analog designed for greater stability and a longer half-life (90-120 minutes) compared to endogenous somatostatin (2-3 minutes).[4][5] It exhibits a high binding affinity for SSTR2, moderate affinity for SSTR5, and some affinity for SSTR3.[2] This targeted binding is the linchpin of its diagnostic and therapeutic utility in NETs.[3][6]

Quantitative Binding Affinity

The efficacy of octreotide is directly related to its binding affinity for specific SSTR subtypes. The table below summarizes the binding characteristics derived from competitive radioligand binding assays.

| Ligand | Receptor Subtype | Assay Type | IC50 (nM) | Radioligand Used | Cell Line |

| Octreotide | hSSTR2 | Competitive Binding | 2.7 ± 0.26 | [177Lu]Lu-JR11 | U2OS-SSTR2 |

| Somatostatin-14 | hSSTR2 | Competitive Binding | 0.83 | [125I]-Somatostatin-14 | - |

| Somatostatin-28 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | [125I]-Somatostatin-14 | - |

Table 1: Binding affinities of octreotide and natural somatostatin for the human somatostatin receptor subtype 2 (hSSTR2). Data compiled from competitive binding assays.[7]

Direct Antitumor Effects

Octreotide's direct interaction with SSTRs on tumor cells initiates signaling cascades that inhibit cell growth and survival.

Inhibition of Hormonal Hypersecretion

Upon binding to SSTR2/5, octreotide activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and a reduction in calcium influx, ultimately suppressing the exocytosis of secretory granules. This potent antisecretory effect is the basis for its use in controlling the symptoms of functional NETs, such as the severe diarrhea and flushing associated with carcinoid syndrome and the watery diarrhea in patients with VIPomas.[4][8][9]

Antiproliferative Effects: Cell Cycle Arrest and Apoptosis

Beyond symptom control, octreotide exerts direct antiproliferative effects, which have been confirmed in multiple preclinical and clinical studies, including the landmark PROMID trial.[4][10][11] These effects are primarily mediated through two distinct but complementary pathways:

-

Cell Cycle Arrest (Cytostatic Effect): Activation of SSTR2 by octreotide leads to the stimulation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[5] These PTPs dephosphorylate and thereby inactivate key components of mitogenic signaling pathways, including growth factor receptors like EGFR and IGF-1R, and downstream effectors like the MAP kinase (MAPK) cascade.[4][5] This blockade of growth signals results in cell cycle arrest, often accompanied by an increased production of cell cycle inhibitors like p27.[4][12]

-

Induction of Apoptosis (Cytotoxic Effect): Octreotide, primarily through SSTR2 activation, can induce programmed cell death.[12][13] Studies in human somatotroph tumor cells have shown that octreotide treatment leads to a dose-dependent increase in caspase-3 activity, a key executioner of apoptosis.[12][13] This pro-apoptotic effect is dependent on phosphatase activity.[12][13] High-dose octreotide treatment has been shown to cause a threefold increase in apoptotic cells in a NET xenograft model.[14]

References

- 1. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. aiom.it [aiom.it]

- 3. ronnyallan.net [ronnyallan.net]

- 4. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. oncolink.org [oncolink.org]

- 9. novartis.com [novartis.com]

- 10. carcinoid.org [carcinoid.org]

- 11. oncotarget.com [oncotarget.com]

- 12. erc.bioscientifica.com [erc.bioscientifica.com]

- 13. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induction of apoptosis in neuroendocrine tumors of the digestive system during treatment with somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preclinical Comparative Analysis of Octreotide Acetate and Sandostatin LAR®

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Octreotide (B344500), a synthetic octapeptide analogue of the natural hormone somatostatin (B550006), is a cornerstone in the management of various neuroendocrine tumors (NETs) and acromegaly.[1] Its therapeutic efficacy stems from its ability to inhibit the secretion of numerous hormones, including growth hormone (GH), insulin, and glucagon, as well as various gastro-entero-pancreatic (GEP) peptides.[2][3] Octreotide is available in two primary formulations: a short-acting, immediate-release form known as octreotide acetate (B1210297), and a long-acting release (LAR) depot formulation, Sandostatin LAR®.

This technical guide provides a comprehensive preclinical comparison of octreotide acetate and Sandostatin LAR®. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of their respective pharmacokinetic and pharmacodynamic profiles, supported by experimental data and methodologies. While direct head-to-head preclinical efficacy studies are limited, this guide synthesizes available data to facilitate a comparative understanding.

Pharmacokinetics

The primary distinction between octreotide acetate and Sandostatin LAR® lies in their pharmacokinetic profiles. Octreotide acetate provides rapid absorption and a short duration of action, necessitating multiple daily administrations. In contrast, Sandostatin LAR® is a depot formulation designed for sustained release over a four-week period, significantly improving patient convenience and compliance.[4]

Preclinical Pharmacokinetic Parameters

Preclinical studies, primarily in rabbits and rats, have characterized the pharmacokinetic profiles of both formulations.

| Parameter | Octreotide Acetate (Subcutaneous) | Sandostatin LAR® (Intramuscular) | Animal Model | Reference |

| Time to Peak Concentration (Tmax) | ~0.4 - 0.7 hours | Initial peak ~1.5 hours, followed by a sustained plateau | Human | [5][6] |

| Bioavailability | High | 60-63% relative to subcutaneous injection | Human | [5] |

| Half-life (t½) | ~1.7 hours | Apparent half-life of 169 hours | Human | [6] |

| Release Profile | Rapid absorption and elimination | Triphasic: initial burst, erosion phase, and terminal degradation | Rabbit | [7] |

Table 1: Comparative Pharmacokinetic Parameters.

Pharmacodynamics

Both octreotide acetate and Sandostatin LAR® exert their pharmacodynamic effects through binding to somatostatin receptors (SSTRs), predominantly subtypes 2 and 5.[8] This interaction triggers a cascade of intracellular signaling events, leading to the inhibition of hormone secretion and cell proliferation.

Antitumor Activity

Preclinical studies have demonstrated the antiproliferative effects of octreotide in various cancer models.

| Study Focus | Formulation | Animal Model | Key Findings | Reference |

| Pancreatic & Breast Tumors | Octreotide Acetate (b.i.d.) | Nude Mice | Significant inhibition of tumor growth. | [2] |

| DMBA-induced Mammary Tumors | Octreotide Acetate (continuous infusion) | Rats | ~50% reduction in the number of tumors. | [2] |

| Radiation-induced Intestinal Fibrosis | Octreotide Acetate (osmotic minipumps) | Rats | Dose-dependent protection against tissue injury and fibrosis. | [9] |

Table 2: Preclinical Antitumor Efficacy of Octreotide Acetate.

Signaling Pathways and Experimental Workflows

Somatostatin Receptor Signaling Pathway

The binding of octreotide to SSTR2 and SSTR5 initiates a G-protein-mediated signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8][12] This, in turn, modulates downstream effectors, including ion channels, resulting in reduced hormone secretion and inhibition of cell proliferation.

Caption: Octreotide-mediated signaling cascade.

Hypothetical Preclinical Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating the antitumor efficacy of octreotide formulations.

Caption: Workflow for in vivo efficacy studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are generalized protocols based on published studies.

In Vivo Tumor Growth Inhibition Study

-

Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.

-

Tumor Cell Line: Human pancreatic cancer cell line (e.g., MiaPaCa-2) or breast cancer cell line (e.g., ZR-75-1).

-

Tumor Implantation: Subcutaneous injection of 5 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., saline).

-

Group 2: Octreotide acetate (e.g., 50 µg/kg, administered subcutaneously twice daily).

-

Group 3: Sandostatin LAR® (e.g., 5 mg/kg, administered as a single intramuscular injection).

-

-

Study Duration: 5 weeks, or until tumors in the control group reach a predetermined size.

-

Endpoints:

-

Tumor volume, measured twice weekly with calipers (Volume = (length x width^2)/2).

-

Body weight, measured twice weekly.

-

At study termination, tumors are excised, weighed, and processed for histological analysis.

-

-

Reference: Adapted from Weckbecker et al., 1993.[2]

Rabbit Pharmacokinetic Study

-

Animal Model: Male New Zealand white rabbits, weighing 3.0-3.5 kg.

-

Formulations:

-

Octreotide acetate solution for intravenous or subcutaneous administration.

-

Sandostatin LAR® for intramuscular injection.

-

-

Dosing:

-

Intravenous: e.g., 0.025 mg of octreotide solution.

-

Intramuscular: e.g., 5 mg/kg of Sandostatin LAR®.

-

-

Blood Sampling: Serial blood samples collected from the ear vein at predetermined time points over 49 days.

-

Analytical Method: Plasma concentrations of octreotide determined by a validated radioimmunoassay (RIA) or LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculation of parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

-

Reference: Adapted from a study on the absorption profile of octreotide-LAR in rabbits.[5]

Conclusion

Preclinical studies have established the pharmacokinetic and pharmacodynamic profiles of both immediate-release octreotide acetate and the long-acting formulation, Sandostatin LAR®. Octreotide acetate demonstrates rapid action and is suitable for acute management and dose titration, while Sandostatin LAR® provides sustained therapeutic levels for chronic disease control. The antiproliferative effects of octreotide are well-documented in various preclinical models, mediated through the somatostatin receptor signaling pathway. While direct comparative efficacy studies are limited, the available data provide a strong foundation for understanding the therapeutic utility of both formulations in relevant disease models. This technical guide serves as a resource for the design and interpretation of future preclinical research in this area.

References

- 1. cancerresearchuk.org [cancerresearchuk.org]

- 2. Preclinical studies on the anticancer activity of the somatostatin analog octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. oncolink.org [oncolink.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Pharmacokinetics, pharmacodynamics, and safety of microencapsulated octreotide acetate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modeling the kinetics of release of octreotide from long-acting formulations injected intramuscularly in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Influence of Short-Term Octreotide Administration on Chronic Tissue Injury, Transforming Growth Factor beta (TGF-beta) Overexpression, and Collagen Accumulation in Irradiated Rat Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 11. carcinoid.org [carcinoid.org]

- 12. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Somatostatin Receptor Subtype Binding Affinity of Sandostatin® (Octreotide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Sandostatin® (octreotide), a synthetic octapeptide analog of somatostatin (B550006), to the five human somatostatin receptor subtypes (SSTR1-SSTR5). This document synthesizes key quantitative data, details common experimental methodologies, and illustrates the critical signaling pathways involved.

Core Data Presentation: Binding Affinity of Octreotide (B344500)

The therapeutic efficacy of octreotide is intrinsically linked to its specific binding profile to somatostatin receptor subtypes. The following table summarizes the quantitative binding affinities, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), derived from in vitro radioligand binding assays. Lower values are indicative of a higher binding affinity.

| Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Summary of Affinity |

| SSTR1 | >1000[1][2] | Negligible Affinity[2] |

| SSTR2 | 0.2 - 2.5[1][3][4] | High Affinity[2] |

| SSTR3 | Low affinity, with some studies showing IC50 values that can be improved with molecular modifications.[1][2][4] | Low Affinity[2] |

| SSTR4 | >100[1] to >1000[2] | Negligible Affinity[2] |

| SSTR5 | Lower affinity than SSTR2, with reported values around 16 nM for some analogs.[1][2][4] | Moderate to High Affinity[2][5] |

Note: The binding profile of acetyl-octreotide (B12381918) is considered comparable to that of octreotide.[1] It is important to note that small structural modifications, chelator substitution, or metal replacement in octreotide analogs can considerably affect the binding affinity for the different subtypes.[4]

Key Signaling Pathways

Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation by ligands like octreotide, trigger a cascade of intracellular signaling events.[6] These pathways are crucial for the diverse physiological and anti-tumor effects of octreotide. The primary signaling mechanisms associated with the high-affinity SSTR2 receptor are detailed below.

Activation of SSTR2 by octreotide primarily leads to the inhibition of adenylyl cyclase, a decrease in intracellular calcium levels, and the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[5][7][8] These initial events subsequently modulate downstream pathways like the MAPK (mitogen-activated protein kinase) and PI3K/Akt pathways, ultimately influencing cellular processes such as hormone secretion, proliferation, and apoptosis.[5][7]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for somatostatin receptors is predominantly carried out using radioligand binding assays. This technique allows for the precise quantification of ligand-receptor interactions.

Principle

A radiolabeled ligand with known affinity for the target receptor is incubated with a biological sample containing the receptor (e.g., cell membranes). The binding of the radioligand is then measured in the presence and absence of a non-radiolabeled competitor ligand (e.g., octreotide). By quantifying the displacement of the radioligand by the competitor, the affinity of the competitor for the receptor can be determined.

Detailed Methodology

-

Membrane Preparation :

-

Competitive Binding Assay Setup :

-

The assay is typically performed in a 96-well plate format.[9]

-

Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]SS-14 or [125I-Tyr3]octreotide), and varying concentrations of the unlabeled competitor compound (octreotide).[10][11]

-

Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled somatostatin) are included.[10]

-

-

Incubation :

-

The assay plates are incubated to allow the binding to reach equilibrium. Incubation times and temperatures can vary but are typically around 60-90 minutes at 30°C.[9]

-

-

Separation of Bound and Free Radioligand :

-

Quantification :

-

Data Analysis :

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.[10]

-

The data are then analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]

- 6. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Clinical Significance of Somatostatin Receptor (SSTR) 2 in Meningioma [frontiersin.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Octreotide: A Technical Guide to its History, Development, and Application as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octreotide (B344500), a synthetic octapeptide analog of the natural hormone somatostatin (B550006), represents a landmark in peptide drug development. First synthesized in 1979 to overcome the therapeutic limitations of the native hormone, its enhanced stability and potent, selective biological activity have established it as an indispensable tool in both clinical practice and biomedical research. This technical guide provides an in-depth exploration of octreotide's journey from a laboratory curiosity to a cornerstone of neuroendocrinology research and oncology. It details its history, mechanism of action, the key experimental protocols used in its characterization, and its evolution into a sophisticated agent for targeted diagnostics and therapy.

From Natural Hormone to Synthetic Analog: The Genesis of Octreotide

The story of octreotide begins with the discovery of somatostatin in 1973.[1] Somatostatin, a 14-amino acid peptide, was identified as a potent inhibitor of growth hormone (GH) secretion from the pituitary gland.[1] Subsequent research revealed its widespread distribution and inhibitory actions on numerous hormones, including insulin, glucagon, and various gut hormones.[2][3] However, the therapeutic potential of native somatostatin was severely hampered by its extremely short biological half-life of only 1-3 minutes, requiring continuous intravenous infusion for any sustained effect.[4][5]

This limitation spurred the quest for more stable and long-acting analogs. In 1979, chemists at Sandoz (now Novartis), led by Wilfried Bauer, successfully synthesized a more potent and stable analog: octreotide (sold under the brand name Sandostatin).[6] By incorporating key structural modifications, including a D-phenylalanine at the N-terminus and a C-terminal amino alcohol (threoninol), they created a molecule highly resistant to enzymatic degradation.[1] This resulted in a dramatically extended elimination half-life of approximately 1.7 to 1.9 hours, making subcutaneous administration a viable clinical option.[3][5] Octreotide was first approved for use in the United States in 1988.[7]

Synthesis of Octreotide

The synthesis of octreotide has evolved, with solid-phase peptide synthesis (SPPS) being a common and efficient method. A hybrid solid-phase and liquid-phase approach has also been described, which combines the efficiency of solid-phase synthesis for peptide fragments with the purification advantages of liquid-phase condensation.[1]

Experimental Protocol: Hybrid Solid-Phase/Liquid-Phase Synthesis of Octreotide [1]

-

Solid-Phase Fragment Synthesis: Two or more peptide blocks of the octreotide sequence are synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry on a resin support. For example, one fragment could be Boc-D-Phe-Cys(Trt)-Phe-OH and another H-D-Trp(Boc)-Lys(Boc)-Thr(tBu)-Cys(Trt)-Thr(ol).

-

Cleavage from Resin: The synthesized peptide fragments are cleaved from the resin support.

-

Liquid-Phase Condensation: The fragments are condensed in a solution phase using peptide coupling reagents to form the full-length, linear octreotide precursor.

-

Deprotection: All protecting groups (e.g., Boc, Trt, tBu) are removed from the amino acid side chains, typically using a strong acid like trifluoroacetic acid (TFA).

-

Cyclization (Disulfide Bridge Formation): The linear, fully deprotected peptide is subjected to an oxidation reaction (e.g., using iodine or air oxidation) to form the crucial intramolecular disulfide bridge between the two cysteine residues.

-

Purification: The final cyclic octreotide product is purified to a high degree using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanism of Action: Mimicking Somatostatin with High Fidelity

Octreotide exerts its effects by mimicking somatostatin and binding to its G-protein coupled receptors (GPCRs), known as somatostatin receptors (SSTRs).[6] There are five distinct SSTR subtypes (SSTR1-SSTR5). Octreotide exhibits a high binding affinity primarily for SSTR2 and SSTR5 , and moderate affinity for SSTR3.[6][8][9] This receptor selectivity is the foundation of its targeted action.

Upon binding to SSTR2 or SSTR5, octreotide initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This reduction in cAMP activity, in turn, downregulates protein kinase A (PKA) and modulates ion channel activity, ultimately leading to the inhibition of hormone exocytosis.[10]

Beyond its antisecretory effects, octreotide also possesses antiproliferative properties. These are mediated through both direct and indirect mechanisms:[6][7]

-

Direct Effects: Activation of SSTRs can induce cell cycle arrest and apoptosis (programmed cell death).[7][11][12] This involves the regulation of phosphotyrosine phosphatases and the MAP kinase pathway.[7]

-

Indirect Effects: Octreotide can inhibit the secretion of growth factors and angiogenic factors, thereby suppressing tumor growth and the formation of new blood vessels.[6]

Caption: Simplified signaling pathway of octreotide upon binding to SSTR2/5.

Quantitative Data: Receptor Binding and Pharmacokinetics

The efficacy of octreotide as a research tool and therapeutic agent is rooted in its quantitative pharmacological properties.

Somatostatin Receptor Binding Affinity

The binding affinity of octreotide for the five SSTR subtypes has been extensively characterized through radioligand binding assays. The data consistently show a high affinity and selectivity for SSTR2.

Table 1: Binding Affinity (IC50, nM) of Octreotide for Human SSTR Subtypes

| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |

|---|---|---|---|---|---|

| Octreotide | >1000 | 0.2 - 2.5 | 79 | >1000 | 15 |

Data compiled from multiple sources.[8][9][13] IC50 is the concentration of the drug that inhibits 50% of the specific binding of a radioligand.

Pharmacokinetic Profile

Octreotide's pharmacokinetic profile is a significant improvement over native somatostatin, enabling its practical use.

Table 2: Key Pharmacokinetic Parameters of Subcutaneous Octreotide

| Parameter | Value | Unit |

|---|---|---|

| Bioavailability | ~100 | % |

| Time to Peak Concentration | 0.7 | hours |

| Elimination Half-Life | 1.7 - 1.9 | hours |

| Volume of Distribution | 21.6 ± 8.5 | L |

| Total Body Clearance | ~10 (healthy) - 18 (acromegaly) | L/hr |

| Protein Binding | ~65 | % |

| Unchanged in Urine | ~32 | % |

Data compiled from multiple sources.[3][4][5]

Key Experimental Methodologies

The characterization of octreotide relied on a suite of established and novel experimental techniques.

Radioligand Receptor Binding Assay

This assay is the gold standard for determining the affinity of a ligand for a receptor.[14] It measures the ability of an unlabeled compound (like octreotide) to compete with a radiolabeled ligand for binding to receptors in a cell membrane preparation.

Experimental Protocol: Competitive Radioligand Binding Assay [15][16]

-

Membrane Preparation: Tissues or cells expressing SSTRs are homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate. Three sets of wells are prepared:

-

Total Binding: Contains membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr³]-octreotide), and assay buffer.[17]

-

Non-specific Binding: Contains all components of the total binding wells plus a high concentration of an unlabeled ligand to saturate all specific receptor sites.

-

Competitive Binding: Contains membrane preparation, radioligand, and varying concentrations of the test compound (octreotide).

-

-

Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand while unbound radioligand passes through.

-

Counting: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data from the competitive binding wells are plotted to generate an inhibition curve, from which the IC50 value is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: General experimental workflow for a radioligand receptor binding assay.

In Vitro Growth Hormone Inhibition Assay

This assay directly measures the primary pharmacodynamic effect of octreotide on pituitary cells.

Experimental Protocol: GH Inhibition from Primary Pituitary Adenoma Cells [10]

-

Cell Culture: Fresh human pituitary adenoma tissue (from acromegaly patients) is enzymatically dissociated into single cells. The cells are cultured in appropriate media for a set period to allow recovery.

-

Treatment: The cultured cells are washed and then incubated with fresh media containing various concentrations of octreotide (or a vehicle control) for a defined period (e.g., 2-24 hours).

-

Sample Collection: At the end of the incubation period, the culture medium is collected from each well.

-

GH Measurement: The concentration of GH in the collected medium is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The amount of GH secreted in the octreotide-treated wells is compared to the vehicle control to determine the dose-dependent inhibitory effect. Results are often expressed as a percentage of basal GH secretion.

The Evolution of Octreotide as a Research and Clinical Tool

The development of octreotide has extended far beyond its initial use as a hormone-suppressing agent. Its high affinity for SSTRs, which are overexpressed on many neuroendocrine tumors (NETs), has paved the way for its use in targeted imaging and therapy.

Long-Acting Release (LAR) Formulations

To improve patient convenience and ensure steady therapeutic levels, long-acting release (LAR) formulations were developed. Sandostatin LAR® encapsulates octreotide within biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres, allowing for a single intramuscular injection every 4 weeks.[18][19] This formulation has been pivotal in long-term disease management and in studies investigating the antiproliferative effects of octreotide, such as the landmark PROMID trial.[20][21]

Table 3: Key Results from the PROMID Trial

| Endpoint | Octreotide LAR Group | Placebo Group | Hazard Ratio (95% CI) | p-value |

|---|---|---|---|---|

| Median Time to Tumor Progression | 14.3 months | 6.0 months | 0.34 (0.20-0.59) | 0.000072 |

| Stable Disease at 6 months | 66.7% | 37.2% | N/A | N/A |

The PROMID trial studied patients with well-differentiated metastatic midgut neuroendocrine tumors.[20][21]

Radiolabeling for Tumor Imaging (OctreoScan)

The high density of SSTR2 on NETs provided a unique target for diagnostic imaging. By chelating octreotide with a radionuclide, the tumor's location and metastatic spread could be visualized. The first and most well-known agent is [¹¹¹In-DTPA]-octreotide (pentetreotide), commercially known as OctreoScan™.[22] This technique, known as somatostatin receptor scintigraphy (SRS), revolutionized the diagnosis and staging of NETs.

Experimental Protocol: Preparation of ¹¹¹In-Pentetreotide for Injection [22][23]

-

Kit Components: The procedure uses a sterile kit containing a reaction vial with pentetreotide (B1679299) and a second vial with a buffer solution. Indium-111 chloride is supplied separately.

-

Aseptic Preparation: Following aseptic techniques, the Indium-111 chloride solution is added to the reaction vial containing the pentetreotide.

-

Incubation: The vial is gently swirled and allowed to stand at room temperature for approximately 30 minutes to allow for the chelation of ¹¹¹In by the DTPA moiety of pentetreotide.

-

Quality Control: Before administration, the radiochemical purity is tested to ensure it is >90%.

-

Administration: The final ¹¹¹In-pentetreotide solution is drawn into a syringe for intravenous administration to the patient. Imaging is typically performed at 4 and 24 hours post-injection.[24][25]

More recently, octreotide analogs like DOTATATE and DOTATOC have been labeled with Gallium-68 (⁶⁸Ga) for use in Positron Emission Tomography (PET) imaging, which offers higher resolution and sensitivity.

Caption: Development timeline from somatostatin discovery to modern octreotide applications.

Conclusion

From its rational design as a stable analog of somatostatin, octreotide has evolved into a multifaceted and indispensable tool for researchers and clinicians. Its well-defined mechanism of action, selective receptor binding profile, and favorable pharmacokinetics have driven its application from fundamental endocrinology research to the advanced theranostic management of neuroendocrine tumors. The continued development of new formulations and radiolabeled analogs ensures that octreotide and its derivatives will remain at the forefront of targeted medicine for years to come.

References

- 1. WO2005087794A1 - Process for octreotide synthesis - Google Patents [patents.google.com]

- 2. karger.com [karger.com]

- 3. Clinical pharmacokinetics of octreotide. Therapeutic applications in patients with pituitary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]

- 7. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. erc.bioscientifica.com [erc.bioscientifica.com]

- 12. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development and characterization of composition-equivalent formulations to the Sandostatin LAR® by the solvent evaporation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Preparation of long-acting microspheres loaded with octreotide for the treatment of portal hypertensive - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Placebo-controlled, double-blind, prospective, randomized study on the effect of octreotide LAR in the control of tumor growth in patients with metastatic neuroendocrine midgut tumors: a report from the PROMID Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ascopubs.org [ascopubs.org]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. jnm.snmjournals.org [jnm.snmjournals.org]

- 24. radiology.wisc.edu [radiology.wisc.edu]

- 25. med.emory.edu [med.emory.edu]

Sandostatin (Octreotide) Signaling in Pituitary Adenoma Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular signaling pathways activated by Sandostatin (octreotide), a key somatostatin (B550006) analogue, in pituitary adenoma cell lines. It details the mechanisms underlying its anti-secretory and anti-proliferative effects, presents quantitative data from key studies, outlines experimental protocols, and visualizes the core cellular processes.

Introduction: The Role of Sandostatin in Pituitary Adenoma Therapy

Pituitary adenomas are among the most common intracranial neoplasms. While often benign, they can cause significant morbidity through mass effects or aberrant hormone secretion. Somatostatin analogues, such as Sandostatin (octreotide), are a cornerstone in the medical management of functioning pituitary tumors, particularly those secreting growth hormone (GH) and thyrotropin (TSH).[1][2]

Sandostatin exerts its effects by binding to somatostatin receptors (SSTRs), a family of five G-protein coupled receptors (GPCRs).[1] In pituitary adenomas, the therapeutic effects of octreotide (B344500) are mediated predominantly through its high affinity for SSTR2 and, to a lesser extent, SSTR5.[1][3] GH-secreting adenomas express SSTR2 in approximately 95% of cases and SSTR5 in about 85%.[1] Understanding the downstream signaling cascades initiated by SSTR activation is critical for optimizing current therapies and developing novel therapeutic strategies.

Core Signaling Pathways of Sandostatin (Octreotide)

The binding of octreotide to SSTR2/5 on pituitary adenoma cells triggers a complex network of intracellular events that culminate in the inhibition of hormone secretion and cell proliferation. These effects are mediated through several interconnected pathways.

G-Protein Coupling and Immediate Second Messengers

As a GPCR agonist, octreotide's initial action involves the activation of inhibitory G-proteins (Gi). This leads to two primary immediate effects:

-

Inhibition of Adenylyl Cyclase: This results in a rapid decrease in intracellular cyclic AMP (cAMP) levels.[4]

-

Modulation of Ion Channels: Activation of SSTRs leads to the inhibition of voltage-gated Ca2+ channels, causing a fall in intracellular free calcium.[4][5]

Both of these effects are central to the acute inhibition of hormone exocytosis from the tumor cells.

Inhibition of the PI3K/Akt Survival Pathway

A crucial component of octreotide's anti-proliferative action is the potent inhibition of the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, a key regulator of cell survival and growth.[6][7] This inhibition is orchestrated through a multi-step process:

-

Activation of SHP-1: SSTR activation leads to the recruitment and activation of the protein tyrosine phosphatase SHP-1.[6][8]

-

Dephosphorylation of PI3K: SHP-1 dephosphorylates the p85 regulatory subunit of PI3K, inhibiting its kinase activity.[6][7]

-

Downstream Suppression: The inactivation of PI3K prevents the phosphorylation and activation of its downstream effectors, including PDK1 and the central signaling hub Akt.[6][7]

Induction of Tumor Suppressors and Cell Cycle Arrest

The inhibition of the PI3K/Akt pathway directly leads to the upregulation and activation of key tumor suppressors and cell cycle inhibitors.

-

Zac1 Expression: The tumor suppressor gene Zac1, which is often down-regulated in pituitary adenomas, is a critical downstream target.[6][9] Octreotide treatment increases Zac1 expression, an effect that is necessary for its anti-proliferative action.[7] Knocking down Zac1 renders pituitary tumor cells resistant to octreotide.[7][9] This induction is dependent on SHP-1 and the subsequent inhibition of the PI3K/Akt pathway.[6][7]

-

p27Kip1 Upregulation: Octreotide increases the levels of the cyclin-dependent kinase inhibitor p27Kip1.[8][10] This protein prevents the transition from the G1 to the S phase of the cell cycle, thereby inducing cell cycle arrest and halting proliferation.[8][10][11]

Induction of Apoptosis

Beyond cytostatic effects, octreotide also promotes programmed cell death (apoptosis) in pituitary tumor cells.[7][8] This action is primarily mediated through the activation of SSTR2.[11] Studies have shown that octreotide treatment leads to a dose-dependent increase in caspase-3 activity, a key executioner of apoptosis.[11] This pro-apoptotic signaling is dependent on the activity of phosphatases like SHP-1.[11]

References

- 1. jme.bioscientifica.com [jme.bioscientifica.com]

- 2. Octreotide and related somatostatin analogs in the diagnosis and treatment of pituitary disease and somatostatin receptor scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Somatostatin receptors in pituitary and development of somatostatin receptor subtype-selective analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Octreotide and pasireotide (dis)similarly inhibit pituitary tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of somatostatin analogue therapy on pituitary tumor volume in patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orbi.uliege.be [orbi.uliege.be]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Profile of Sandostatin: A Deep Dive into Animal Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Sandostatin (octreotide), a synthetic somatostatin (B550006) analog, as characterized in various animal models. The data presented herein are crucial for understanding the preclinical behavior of this important therapeutic agent and for informing the design of future non-clinical and clinical studies.

Pharmacokinetics of Octreotide (B344500) in Animal Models

The pharmacokinetic profile of octreotide has been evaluated in several animal species, revealing species-specific differences in absorption, distribution, metabolism, and excretion. This section summarizes key pharmacokinetic parameters for both immediate-release and long-acting release (LAR) formulations of octreotide.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables provide a summary of the available quantitative pharmacokinetic data for octreotide and its long-acting formulation, Sandostatin LAR, in rats and rabbits.

Table 1: Pharmacokinetic Parameters of Octreotide in Rats

| Administration Route | Dose | Cmax (ng/mL) | t½ (h) | AUC₀-∞ (ng·h/mL) | Bioavailability | Citation |

| Intravenous (IV) | 0.1 mg/kg | - | 0.34 ± 0.06 | 130.0 ± 37.4 | 100% | [1] |

| Intragastric (IG) | 15 mg/kg | 43.4 ± 10.9 | 1.85 ± 0.44 | 68.5 ± 26.3 | <0.5% | [1] |

| Intragastric (IG) | 30 mg/kg | 176.7 ± 63.6 | 1.73 ± 0.48 | 189.4 ± 59.7 | <0.5% | [1] |

| Intragastric (IG) | 60 mg/kg | 257.3 ± 88.6 | 1.58 ± 0.47 | 342.5 ± 164.7 | <0.5% | [1] |

Table 2: Pharmacokinetic Parameters of Sandostatin LAR in Rabbits

| Formulation | Dose | Cmax-burst (ng/mL) | Cmax-erosion (ng/mL) | AUC₀-₅₂d (d·ng/mL) | Citation |

| Sandostatin LAR | 4 mg/kg | 3.49 | 9.97 | 179 ± 62.0 | [2] |

| Formulation A | 4 mg/kg | 167 | 3.89 | 163 ± 33.7 | [2] |

| Formulation B | 4 mg/kg | 22.8 | 2.42 | 86.1 ± 73.2 | [2] |

| Formulation C | 4 mg/kg | 20.5 | 13.3 | 247 ± 33.4 | [2] |

Experimental Protocols: Pharmacokinetic Studies

Protocol 1: Intravenous and Intragastric Pharmacokinetic Study in Rats [1]

-

Animals: Male Sprague-Dawley rats.

-

Housing: Standard laboratory conditions.

-

Groups:

-

Intravenous (IV) group: Single dose of 0.1 mg/kg octreotide.

-

Intragastric (IG) groups: Single doses of 15, 30, and 60 mg/kg octreotide.

-

-

Drug Administration:

-

IV: Injection into the tail vein.

-

IG: Gavage.

-

-

Blood Sampling: Blood samples (100 µL) were collected from the ophthalmic veins at 2, 5, 10, 20, 30, and 60 minutes, and 1.5, 2, 3, 5, 7, and 10 hours post-administration.

-

Sample Processing: Blood was centrifuged at 2000 ×g for 10 minutes to obtain plasma.

-

Analytical Method: Plasma concentrations of octreotide were determined using a validated Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Parameters including Cmax, t½, and AUC were calculated from the plasma concentration-time profiles.

Protocol 2: Intramuscular Pharmacokinetic Study of Sandostatin LAR in Rabbits [2]

-

Animals: Male New Zealand white rabbits (3.00-3.46 kg).

-

Housing: Single cages with standard chow and water ad libitum.

-

Drug Administration: A single intramuscular injection of Sandostatin LAR at a nominal dose of 4 mg/kg.

-

Blood Sampling: Blood was collected pre-dose and at various time points up to 52 days post-dose.

-

Analytical Method: Plasma concentrations of octreotide were determined by radioimmunoassay (lower limit of quantification: 0.05 ng/mL).

-

Pharmacokinetic Analysis: Area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to Cmax (tmax) were evaluated for both the initial burst phase (days 0-2) and the erosion phase (days 2 to last sampling time).

Pharmacodynamics of Octreotide in Animal Models

Octreotide exerts its pharmacodynamic effects primarily through its interaction with somatostatin receptors (SSTRs), leading to the inhibition of hormone secretion and cellular proliferation.

Signaling Pathways

Octreotide's binding to SSTRs, predominantly SSTR2 and SSTR5, initiates a cascade of intracellular signaling events. These pathways are crucial for its therapeutic effects.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Sandostatin (Octreotide) and its Analogs

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Introduction

Sandostatin®, the brand name for octreotide (B344500), is a synthetic octapeptide analog of the natural hormone somatostatin (B550006).[1][2] First synthesized in 1979, it has become a cornerstone in the management of various neuroendocrine tumors (NETs) and acromegaly.[3] Octreotide mimics the pharmacological actions of somatostatin but boasts a significantly longer half-life, making it a clinically valuable therapeutic agent.[4] Its primary mechanism of action is through high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, leading to the inhibition of hormone secretion and tumor cell proliferation.[4][5] This in-depth technical guide explores the critical structure-activity relationships (SAR) of Sandostatin and its analogs, providing a comprehensive resource for researchers and drug development professionals. We will delve into the quantitative data governing their receptor interactions, detail the experimental protocols used to elucidate these properties, and visualize the complex signaling pathways they modulate.

The Core Pharmacophore and Key Structural Modifications

The biological activity of somatostatin and its analogs is largely attributed to a specific four-amino-acid sequence: Phe-Trp-Lys-Thr, which forms a crucial β-turn structure.[4] This "pharmacophore" is essential for high-affinity binding to SSTRs. The development of octreotide involved truncating the native 14-amino acid somatostatin peptide to a more stable 8-amino acid cyclic structure, while preserving this key binding motif. The cyclization, achieved through a disulfide bridge between two cysteine residues, is critical for conformational stability and biological activity.

Structure-activity relationship studies have revealed that modifications at various positions of the octreotide molecule can significantly impact its binding affinity, receptor subtype selectivity, and overall efficacy. Key areas of modification include:

-

The N- and C-termini: Alterations at these positions can influence the overall conformation and stability of the peptide.

-

The Amino Acid Side Chains: Substitution of amino acids within and outside the core pharmacophore can modulate receptor selectivity and binding affinity.

-

The Disulfide Bridge: Replacement of the disulfide bridge with other cyclic structures, such as those involving metal chelation, has been explored to create analogs with novel properties.[6]

Quantitative Structure-Activity Relationship Data

The binding affinity of Sandostatin and its analogs to the five human somatostatin receptor subtypes (SSTR1-5) is a critical determinant of their biological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher affinity. The following tables summarize the binding affinities of Sandostatin (octreotide) and a selection of its analogs.

Table 1: Binding Affinities (IC50, nM) of Somatostatin and Octreotide for Human Somatostatin Receptor Subtypes [5][7][8]

| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |

| Somatostatin-14 | 2.3 | 0.2 | 1.4 | 1.8 | 0.9 |

| Octreotide | >1000 | 0.6 | 34.5 | >1000 | 7.0 |

Table 2: Binding Affinities (Ki, nM) of Somatostatin-14 and Selected Analogs for Human Somatostatin Receptor Subtypes [9]

| Peptide | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |

| SRIF-14 | 1.3 ± 0.1 | 0.2 ± 0.02 | 0.6 ± 0.05 | 1.2 ± 0.1 | 0.4 ± 0.03 |

| [D-Trp8]-SRIF | 1.1 ± 0.1 | 0.1 ± 0.01 | 0.5 ± 0.04 | 1.5 ± 0.1 | 0.3 ± 0.02 |

| Octreotide | >1000 | 2.1 ± 0.2 | 236 ± 21 | >1000 | 6.3 ± 0.5 |

| Analog 1 | 250 ± 22 | >1000 | 850 ± 75 | >1000 | >1000 |

| Analog 2 | >1000 | 15 ± 1.3 | >1000 | >1000 | >1000 |

| Analog 3 | >1000 | 250 ± 22 | >1000 | >1000 | >1000 |

| Analog 4 | 350 ± 31 | >1000 | 0.8 ± 0.07 | >1000 | 0.9 ± 0.08 |

| Analog 5 | >1000 | 0.2 ± 0.02 | >1000 | >1000 | >1000 |

SRIF-14 refers to somatostatin-14. Data are presented as mean ± SEM.

Table 3: IC50 Values (nM) of Re-cyclized Octreotide Analogs for Somatostatin Subtype 2 Receptors [6]

| Analogue | Sequence | IC50 (nM) |

| 1 | Cys-Cys-Tyr-DTrp-Lys-Thr-Cys-Thr-ol | > 1000 |

| 2 | Cys-Cys-Phe-DTrp-Lys-Thr-Cys-Thr-ol | > 1000 |

| 3 | Ac-Cys-Cys-Tyr-DTrp-Lys-Thr-Cys-Thr-ol | > 1000 |

| 4 | Cys-Cys-Tyr-DTrp-Lys-Thr-Cys-Thr-NH2 | 29 ± 5 |

| 5 | Cys-Cys-Phe-DTrp-Lys-Thr-Cys-Thr-NH2 | 230 ± 40 |

| 6 | Cys-Cys-Ala-Tyr-DTrp-Lys-Thr-Cys-Thr-ol | > 1000 |

| 7 | Cys-Cys-Ala-Tyr-DTrp-Lys-Ala-Thr-Cys-Thr-ol | > 1000 |

| 8 | DCys-Cys-Ala-Tyr-DTrp-Lys-Ala-Thr-Cys-Thr-ol | > 1000 |

| 9 | DPhe-Cys-Tyr-DTrp-Lys-Thr-Cys-Thr-ol | 2.0 ± 0.3 |

| 10 | DPhe-Cys-Phe-DTrp-Lys-Thr-Cys-Thr-ol | 1.8 ± 0.2 |

| 11 | DPhe-Cys-Tyr-DTrp-Lys-Thr-Cys-Thr-NH2 | 1.5 ± 0.2 |

Experimental Protocols

Radioligand Competition Binding Assay for SSTR2

This protocol outlines a standard procedure for a competition binding assay using cell membranes expressing the human SSTR2.

1. Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Radioligand: Prepare serial dilutions of a high-affinity SSTR2 radioligand (e.g., [¹²⁵I]Tyr¹¹-SRIF-14 or ¹¹¹In-DOTA-Tyr³-octreotide) in assay buffer. The final concentration should be at or near the Kd.[6]

-

Unlabeled Competitor: Prepare serial dilutions of the test compound (e.g., octreotide analogs) and a known SSTR2 ligand (e.g., octreotide or SST-28) in assay buffer.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

-

Cell Membrane Preparation:

-

Culture cells stably expressing human SSTR2 (e.g., CHO-K1 or AR42J cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

2. Assay Procedure:

-

Add 50 µL of assay buffer to all wells of a 96-well filter plate (pre-treated with 0.3% polyethyleneimine, PEI).

-

For total binding wells, add 25 µL of assay buffer.

-

For non-specific binding wells, add 25 µL of a saturating concentration of an unlabeled SSTR2 ligand (e.g., 1 µM octreotide).

-

For competition wells, add 25 µL of the desired concentration of the test compound.

-

Add 25 µL of the radioligand solution to all wells.

-

Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to all wells.

-

Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

If the Kd of the radioligand is known, the Ki value can be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Gi-Coupled Receptors

This protocol is designed to measure the inhibition of adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation, such as SSTR2.

1. Reagent Preparation:

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., CHO-K1 or HEK293 cells) stably expressing the SSTR of interest.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Forskolin (B1673556) Solution: A stock solution of forskolin (an adenylyl cyclase activator) prepared in DMSO.

-

Test Compounds: Serial dilutions of the somatostatin analogs to be tested.

-

cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).

2. Assay Procedure:

-

Seed cells into a 96-well or 384-well plate and culture overnight to allow for attachment.

-

Carefully remove the culture medium and wash the cells with PBS.

-

Add the test compounds at various concentrations to the wells and pre-incubate for a short period (e.g., 15-30 minutes).

-

Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. The optimal forskolin concentration should be determined empirically to achieve a robust assay window.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C.

-

Lyse the cells according to the cAMP detection kit manufacturer's protocol.

-

Measure the intracellular cAMP levels using the detection kit and a compatible plate reader.

3. Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the cAMP concentration in each well based on the standard curve.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.

In Vivo Tumor Growth Inhibition Assay

This protocol describes a general procedure for evaluating the anti-tumor efficacy of octreotide analogs in a xenograft mouse model.

1. Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., athymic nude mice).

-

Subcutaneously inject a suspension of a human tumor cell line known to express SSTRs (e.g., a neuroendocrine tumor cell line) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

2. Treatment Protocol:

-

Randomly assign the tumor-bearing mice into different treatment groups (e.g., vehicle control, octreotide, test analog).

-

Administer the treatment as specified. For octreotide, a common subcutaneous dose is 100 µg/kg, administered daily or twice daily.[1][10]

-

Monitor the tumor size and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.[2]

3. Endpoint and Analysis:

-

The study can be terminated when the tumors in the control group reach a predetermined size or after a specific treatment duration.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

-

Tumor tissues can be further processed for histological or molecular analysis (e.g., immunohistochemistry for proliferation markers or apoptosis).

Signaling Pathways and Visualizations

Activation of somatostatin receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.[11] The predominant signaling pathway involves the coupling to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[12][13] This reduction in cAMP inhibits the activity of protein kinase A (PKA), which in turn affects the phosphorylation of various downstream targets involved in hormone secretion and cell proliferation.

Furthermore, SSTR activation can lead to the modulation of ion channels, such as the activation of potassium channels and inhibition of calcium channels, resulting in membrane hyperpolarization and reduced calcium influx.[13] Another important signaling arm involves the activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[12] These phosphatases can dephosphorylate and inactivate key signaling molecules in mitogenic pathways, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, thereby inhibiting cell growth and promoting apoptosis.

Below are Graphviz diagrams illustrating these key signaling pathways and a typical experimental workflow.

Caption: SSTR2 Signaling Pathway activated by Sandostatin.

Caption: General workflow for Sandostatin analog development.

Conclusion

The structure-activity relationship of Sandostatin and its analogs is a testament to the power of rational drug design. By understanding the critical pharmacophore and the impact of specific structural modifications, researchers have been able to develop potent and selective somatostatin analogs with significant therapeutic benefits. The quantitative data from binding and functional assays, coupled with in vivo efficacy studies, provide a comprehensive framework for the continued development of novel somatostatin-based therapeutics. The detailed experimental protocols and an understanding of the underlying signaling pathways, as outlined in this guide, are essential tools for scientists and researchers working to advance this important class of drugs.

References

- 1. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. In Vitro Structure-Activity Relationship of Re-cyclized Octreotide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. zpwz.net [zpwz.net]

- 10. cusabio.com [cusabio.com]

- 11. researchgate.net [researchgate.net]

- 12. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Sandostatin on Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Sandostatin (octreotide), a synthetic somatostatin (B550006) analog, on the proliferation of cancer cells. It delves into the molecular mechanisms, summarizes key quantitative data, and provides detailed experimental protocols to facilitate further research and development in oncology.

Core Mechanism of Action

Sandostatin exerts its antiproliferative effects primarily through its interaction with somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are often overexpressed on the surface of various cancer cells.[1][2] The binding of octreotide (B344500) to these G-protein coupled receptors initiates a cascade of intracellular events that culminate in the inhibition of cell growth.[1] This action can be both direct, through the activation of SSTRs on tumor cells, and indirect, by inhibiting the secretion of growth factors and hormones.[1][3]

The direct antiproliferative effects are multifaceted and involve:

-

Cell Cycle Arrest: A primary outcome of SSTR activation is the arrest of the cell cycle, predominantly in the G0/G1 phase, which prevents cancer cells from proceeding to the DNA synthesis (S) phase.[1]

-

Induction of Apoptosis: Octreotide can trigger programmed cell death in cancer cells.[1][4]

-

Modulation of Signaling Pathways: The binding of octreotide to SSTRs leads to the downregulation of critical pro-survival signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways.[1][5]

Quantitative Analysis of Antiproliferative Effects

The efficacy of Sandostatin in inhibiting cancer cell proliferation has been demonstrated across a variety of cancer cell lines. The following tables summarize the quantitative data from key in vitro studies.

Table 1: Antiproliferative Effects of Octreotide on Various Cancer Cell Lines

| Cancer Type | Cell Line | Key Findings | Reference |

| Pancreatic Cancer | AR42J | Synergistically enhanced anti-proliferative effects when combined with doxorubicin (B1662922) and taxol. Additive to synergistic interactions with 5-Fluorouracil.[5][6] | [5][6] |

| Gastric Cancer | SGC7901 | Dose-dependent inhibition of growth, with an inhibiting rate as high as 34.66% at a concentration of 25 µg/mL after 24 hours.[7] | [7] |

| Gallbladder Cancer | GBC-SD | Significant time- and dose-dependent inhibition of proliferation.[4] | [4] |

| Thyroid Medullary Carcinoma | TT | Observed inhibitory effect on proliferation.[8] | [8] |

| Colon Cancer | Caco-2 | Dose-dependent growth inhibition starting at concentrations as low as 10⁻¹⁰M, more prominent at 96 hours.[9] | [9] |

| Colon Cancer | HT-29 | Dose-dependent decrease in proliferation at both 48 and 96 hours.[9] | [9] |

It is important to note that not all cancer cell lines exhibit sensitivity to octreotide. Some studies have shown a lack of response in certain neuroendocrine tumor cell lines, which was attributed to low or absent SSTR expression.[10][11]

Signaling Pathways Modulated by Sandostatin

Sandostatin's antiproliferative action is mediated through the modulation of key intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation.[1] Octreotide has been shown to inhibit this pathway in several cancer cell types.[1] Activation of SSTRs can lead to the dephosphorylation and inactivation of key components of this pathway, including Akt itself. This inhibition prevents the downstream phosphorylation of targets that promote cell survival and proliferation, such as mTOR and GSK3β.[1]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation and differentiation.[1] Octreotide has been demonstrated to inhibit the MAPK/ERK pathway in some cancer cells.[1] This inhibition is thought to be mediated through the activation of protein tyrosine phosphatases (PTPs), which can dephosphorylate and inactivate key kinases in the MAPK cascade, such as MEK and ERK.[1]

Detailed Experimental Protocols

The assessment of the antiproliferative effects of Sandostatin in vitro relies on a variety of well-established assays.

General Experimental Workflow

A typical workflow to evaluate the antiproliferative effects of octreotide involves cell culture, treatment with the compound, and subsequent analysis of cell viability, proliferation, and cell cycle distribution.[1]

MTT Cell Proliferation Assay

This colorimetric assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

-

Treatment: Treat the cells with various concentrations of Sandostatin and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) by staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide (PI).

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with Sandostatin as required for the experiment.[1]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.[1]

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.[1]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA.[1]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[1]

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.[1]

Western Blotting for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis (e.g., Akt, ERK, Bcl-2, caspases).

Protocol:

-

Protein Extraction: After drug treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[5]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[5]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[5]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5]

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

In vitro studies have consistently demonstrated the antiproliferative effects of Sandostatin on a range of cancer cells, particularly those expressing somatostatin receptors. Its ability to induce cell cycle arrest and apoptosis, coupled with its modulation of key signaling pathways like PI3K/Akt and MAPK, underscores its potential as a direct anti-cancer agent.[1] The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of the anti-tumor properties of Sandostatin and other somatostatin analogs, which will aid in the development of more effective cancer therapies.[1] Furthermore, evidence suggests that Sandostatin can act synergistically with various chemotherapies, enhancing their anti-cancer effects and providing a strong rationale for further preclinical and clinical investigation of combination therapies.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Indirect antiproliferative effect of the somatostatin analog octreotide on MIA PaCa-2 human pancreatic carcinoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antineoplastic effects of octreotide on human gallbladder cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Potentiation of the anti-proliferative effects of anti-cancer drugs by octreotide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiproliferative effect of octreotide on gastric cancer cells mediated by inhibition of Akt/PKB and telomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of octreotide on proliferation of in vitro cultured thyroid medullary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of octreotide and insulin on colon cancer cellular proliferation and correlation with hTERT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines [frontiersin.org]